5-Ethyl-6-methyl-2-thiouracil

CAS No.: 39083-15-3

Cat. No.: VC2415863

Molecular Formula: C7H10N2OS

Molecular Weight: 170.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39083-15-3 |

|---|---|

| Molecular Formula | C7H10N2OS |

| Molecular Weight | 170.23 g/mol |

| IUPAC Name | 5-ethyl-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one |

| Standard InChI | InChI=1S/C7H10N2OS/c1-3-5-4(2)8-7(11)9-6(5)10/h3H2,1-2H3,(H2,8,9,10,11) |

| Standard InChI Key | UMBJMJGRRXHYBN-UHFFFAOYSA-N |

| SMILES | CCC1=C(NC(=S)NC1=O)C |

| Canonical SMILES | CCC1=C(NC(=S)NC1=O)C |

Introduction

Chemical Identity and Nomenclature

Primary Identifiers

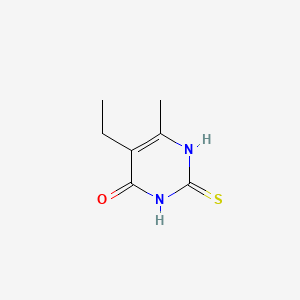

5-Ethyl-6-methyl-2-thiouracil is a pyrimidine-based organic compound characterized by its thiocarbonyl group at position 2. The compound has been identified in scientific literature with several key identifiers as presented in Table 1.

Table 1: Primary Identifiers of 5-Ethyl-6-methyl-2-thiouracil

| Parameter | Value |

|---|---|

| CAS Number | 39083-15-3 |

| Molecular Formula | C7H10N2OS |

| Molecular Weight | 170.23 g/mol |

| IUPAC Name | 5-ethyl-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one |

Alternative Nomenclature

The compound is known by several synonyms in the scientific literature, reflecting various naming conventions and structural interpretations. These alternative names help researchers identify the compound across different databases and publications.

Some common synonyms include:

-

5-ethyl-2-mercapto-6-methylpyrimidin-4(3H)-one

-

5-ethyl-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

It should be noted that there appears to be some inconsistency in the literature regarding CAS registry numbers, with PubChem listing 54089-08-6 as an alternative CAS number for what appears to be the same compound under the name 6-Ethyl-5-methyl-2-thiouracil . This naming variation (5-Ethyl-6-methyl versus 6-Ethyl-5-methyl) may reflect different numbering conventions applied to the same molecular structure.

Physical and Chemical Properties

Structural Characteristics

5-Ethyl-6-methyl-2-thiouracil features a pyrimidine ring with a thiocarbonyl group at position 2, an oxygen at position 4, an ethyl group at position 5, and a methyl group at position 6. This arrangement contributes to its specific chemical behavior and reactivity patterns.

The compound's structure can be represented by the following structural identifiers:

-

InChI: InChI=1S/C7H10N2OS/c1-3-5-4(2)8-7(11)9-6(5)10/h3H2,1-2H3,(H2,8,9,10,11)

-

SMILES: CCC1=C(NC(=S)NC1=O)C

Physicochemical Properties

The physical and chemical properties of 5-Ethyl-6-methyl-2-thiouracil determine its behavior in various experimental conditions and applications. Many of these properties have been documented through experimental determinations or computational predictions.

While the search results contain limited specific physicochemical data for this particular compound, related thiouracil compounds typically exhibit similar patterns of solubility, stability, and reactivity. The compound is expected to have moderate water solubility and stability under normal laboratory conditions when properly stored.

Synthetic Routes and Chemical Reactivity

Synthesis Methods

The literature reveals specific synthetic approaches to producing 5-Ethyl-6-methyl-2-thiouracil. One documented method involves the reaction of N-allylthiourea with ethyl 2-ethyl-3-oxobutanoate, which yields 3-allyl-5-ethyl-6-methyl-2-thiouracil . This synthetic pathway demonstrates the compound's relationship to other thiourea derivatives and its position within organic synthesis methodologies.

Chemical Reactivity

The reactivity of 5-Ethyl-6-methyl-2-thiouracil has been explored in various chemical transformations. Of particular note is its behavior in halocyclization reactions. Research has shown that when 3-allyl-5-ethyl-6-methyl-2-thiouracil reacts with bromine and iodine, it produces 6-ethyl-2-halomethyl-7-methyl-5-oxo-2,3-dihydro-5H- thiazolo[3,2-a]pyrimidinium halides .

This transformation demonstrates the compound's potential as a precursor in heterocyclic synthesis, particularly in the formation of fused ring systems containing sulfur and nitrogen. The reaction pathway illustrates how the thiouracil moiety can participate in cyclization reactions to generate more complex molecular architectures.

Structural Confirmation Methods

The structural characteristics and reaction products of 5-Ethyl-6-methyl-2-thiouracil have been confirmed through various analytical techniques including:

These analytical approaches provide robust confirmation of both the parent compound's structure and the products of its chemical transformations, establishing a solid foundation for understanding its chemistry.

Research Applications and Significance

Current Research Context

5-Ethyl-6-methyl-2-thiouracil appears primarily in chemical research contexts focusing on organic synthesis and heterocyclic chemistry. The documented halocyclization reactions suggest potential applications in developing new synthetic methodologies for complex heterocyclic compounds.

The compound's categorization as "for research use only" indicates its current status as a specialized chemical primarily utilized in laboratory settings rather than in industrial or pharmaceutical applications. This designation reflects its position as a compound of academic and synthetic interest.

Relationship to Other Thiouracil Compounds

5-Ethyl-6-methyl-2-thiouracil belongs to the broader family of thiouracil derivatives, which includes compounds such as 5-methyl-2-thiouracil (thiothymine). These related compounds share the basic thiouracil scaffold but differ in their substitution patterns.

For comparison, 5-methyl-2-thiouracil has been studied more extensively and is known to have antithyroid properties . It has a molecular weight of 142.18 g/mol and a melting point of 283-286°C . The addition of the ethyl group at position 5 in 5-Ethyl-6-methyl-2-thiouracil alters its physicochemical properties and potentially its biological activity profile compared to simpler thiouracil derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume